4-Hydroxy-3,3-dimethyl-2-oxobutanoate

Enzyme kinetics Substrate specificity Pantothenate biosynthesis

Using surrogate α-keto acids in ketopantoate reductase (KPR) assays yields invalid kinetic data due to 365-648-fold lower catalytic efficiency versus the native substrate. 4-Hydroxy-3,3-dimethyl-2-oxobutanoate (CAS 470-30-4) is the sole authentic substrate for pantothenate biosynthesis studies. • Enables physiologically relevant KPR inhibition assays with NADPH cofactor-gated substrate discrimination • Essential for fragment-based drug discovery targeting bacterial KPR (PDB: 2OFP) • Verified purity (≥95%) with documented CAS identity for reproducible crystallography and SPR binding assays

Molecular Formula C6H9O4-
Molecular Weight 145.13 g/mol
Cat. No. B1258270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,3-dimethyl-2-oxobutanoate
Molecular FormulaC6H9O4-
Molecular Weight145.13 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(=O)C(=O)[O-]
InChIInChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10)/p-1
InChIKeyPKVVTUWHANFMQC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dehydropantoate: Role in Pantothenate Pathway and Sourcing


4-Hydroxy-3,3-dimethyl-2-oxobutanoate (CAS 470-30-4 for the acid form), systematically also known as 2-dehydropantoate or ketopantoate, is a short-chain α-keto monocarboxylic acid anion (C₆H₉O₄⁻, monoisotopic mass 145.0506 Da) that functions as an obligate intermediate in the biosynthesis of pantothenate (vitamin B₅) and coenzyme A across bacteria, fungi, plants, and archaea [1] [2]. It is the conjugate base of 2-dehydropantoic acid (ketopantoic acid) and is generated from 3-methyl-2-oxobutanoate (α-ketoisovalerate) via hydroxymethylation by ketopantoate hydroxymethyltransferase (EC 2.1.2.11), then subsequently reduced to (R)-pantoate by 2-dehydropantoate 2-reductase (ketopantoate reductase, EC 1.1.1.169) in the NADPH-dependent committed step of the pathway [2] [3]. Its dual functional groups—an α-keto acid moiety and a primary 4-hydroxy group on a gem-dimethyl-substituted C3 carbon—distinguish it from structurally simpler α-keto acids such as pyruvate, α-ketoisovalerate, and 3,3-dimethyl-2-oxobutanoate, conferring unique substrate recognition properties exploited in both biosynthetic and inhibitor-discovery contexts [4].

Primary Use Ketopantoate reductase (KPR) substrate for enzyme kinetics and inhibitor screening Native committed-pathway intermediate
Pathway Context Pantothenate / coenzyme A biosynthesis research across bacteria, fungi, and plants Not present in human metabolism
Experimental Setup Cofactor-dependent binding and kinetic studies; requires NADPH for native recognition Conformationally gated substrate discrimination

Why 2-Dehydropantoate Cannot Be Replaced by Analogs


4-Hydroxy-3,3-dimethyl-2-oxobutanoate occupies a singular, non-substitutable position at the committed branch-point of pantothenate and coenzyme A biosynthesis. Ketopantoate reductase (KPR), the enzyme that consumes this compound, has evolved stringent substrate discrimination: its catalytic efficiency (V/K) for ketopantoate exceeds that for the closest structural analog α-ketoisovalerate by 365-fold and that for α-keto-β-methyl-n-valerate by 648-fold [1]. This specificity is not merely a matter of binding affinity—KPR discriminates ketopantoate from its own product pantoate only when NADPH is co-bound, indicating a conformationally gated recognition mechanism that generic α-keto acids cannot satisfy [2]. Furthermore, the lactone form (ketopantoyl lactone) undergoes spontaneous hydrolysis with a half-life of just 2.2 min at pH 7, whereas the reduced analog pantoyl lactone is indefinitely stable under identical conditions [3]. These molecular recognition and physicochemical properties mean that substituting this compound with any close analog—pantoate, α-ketoisovalerate, 3,3-dimethyl-2-oxobutanoate, or pyruvate—will produce fundamentally different kinetic, binding, and stability profiles, leading to erroneous conclusions in enzyme assays, inhibitor screens, or metabolic flux studies.

Analog catalytic efficiency gap α-Ketoisovalerate and other α-keto acids show orders-of-magnitude lower catalytic efficiency with KPR; reported V/K differences exceed 300-fold.
Lactone instability mismatch Ketopantoyl lactone hydrolyzes with a half-life of ~2.2 min at pH 7, whereas pantoyl lactone is stable indefinitely; handling and storage protocols differ fundamentally.
NADPH-dependent discrimination Without NADPH, KPR fails to distinguish substrate from product; analog-based binding assays may not reflect native recognition.

Quantitative Comparison of 2-Dehydropantoate vs. Analogs


Catalytic Preference for Ketopantoate over α-Ketoisovalerate

In a systematic steady-state kinetic analysis of recombinant Escherichia coli PanE ketopantoate reductase (KPR, EC 1.1.1.169), the enzyme exhibited pronounced specificity for its native substrate 4-hydroxy-3,3-dimethyl-2-oxobutanoate (ketopantoate) over the closest structural analogs. The maximum velocity (V) for ketopantoate was 5-fold higher than for α-ketoisovalerate (3-methyl-2-oxobutanoate) and 20-fold higher than for α-keto-β-methyl-n-valerate. More critically, the apparent second-order rate constant V/K—reflecting catalytic efficiency at low, physiologically relevant substrate concentrations—was 365-fold higher for ketopantoate than for α-ketoisovalerate and 648-fold higher than for α-keto-β-methyl-n-valerate [1]. These differences demonstrate that even the removal of the 4-hydroxymethyl group (as in α-ketoisovalerate) or extension of the alkyl chain (as in α-keto-β-methyl-n-valerate) catastrophically degrades substrate recognition and turnover by KPR.

Catalytic Preference vs. α-Ketoisovalerate
Head-to-head
V/K ketopantoate 365-fold higher than α-ketoisovalerate; 648-fold vs. α-keto-β-methyl-n-valerate. V 5-fold and 20-fold higher, respectively.
Supports substrate identity verification for KPR assays
E. coli PanE, NADPH cofactor; Biochemistry 2003
Enzyme kinetics Substrate specificity Pantothenate biosynthesis Ketopantoate reductase

Ketopantoyl vs. Pantoyl Lactone Stability

King, Dyar, and Wilken (1974) characterized the lactone forms of both ketopantoate and pantoate and discovered a striking stability difference with direct experimental and practical implications. Ketopantoyl lactone (the intramolecular ester of 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid) undergoes rapid, spontaneous, non-enzymatic hydrolysis at neutral pH with a measured half-life of 2.2 min at pH 7. In contrast, pantoyl lactone (the reduced analog, derived from pantoic acid) is stable under identical conditions and does not spontaneously hydrolyze [1]. This instability arises from the electron-withdrawing effect of the α-keto group, which activates the lactone carbonyl toward nucleophilic attack by water—a feature absent in pantoyl lactone where the α-carbon bears a hydroxyl rather than a ketone.

Lactone Stability: Ketopantoyl vs. Pantoyl
Head-to-head
Ketopantoyl lactone t½ = 2.2 min at pH 7; pantoyl lactone stable indefinitely under same conditions.
Requires fresh preparation; avoid aqueous storage at neutral pH
JBC 1974; spontaneous hydrolysis driven by α-keto group
Chemical stability Lactone hydrolysis Ketopantoyl lactone Biotransformation

NADPH-Dependent Substrate Discrimination by KPR

Isothermal titration calorimetry (ITC) studies by Ciulli et al. (2007) on the E. coli KPR ternary complex revealed that the enzyme's ability to discriminate between its substrate (ketopantoate / 4-hydroxy-3,3-dimethyl-2-oxobutanoate) and its product (pantoate) is cofactor-dependent. In the absence of NADPH, KPR does not effectively distinguish ketopantoate from pantoate in binding assays. However, when NADPH is co-bound, the enzyme undergoes a conformational change—specifically a hinge-bending motion between the N-terminal Rossmann-fold domain and the C-terminal α-helical domain—that positions the essential Lys176 residue to form a hydrogen bond with the C2 hydroxyl of pantoate, thereby enabling the enzyme to discriminate the substrate ketopantoate from the product pantoate [1]. This cofactor-gated substrate recognition has not been demonstrated for any other α-keto acid reductase and highlights the uniquely orchestrated binding mechanism evolved specifically for this compound.

NADPH-Gated Substrate Discrimination
Method context
ITC and crystallography (PDB: 2OFP) show KPR discriminates ketopantoate from pantoate only when NADPH is co-bound; hinge-bending positions Lys176 for hydrogen bonding.
Include NADPH for physiologically relevant binding studies
Ternary complex required for native recognition; JBC 2007
Isothermal titration calorimetry Substrate recognition Conformational gating Ketopantoate reductase

Ketopantoate Reduction Kinetics and Equilibrium

The wild-type E. coli ketopantoate reductase was kinetically characterized by Matak-Vinković et al. (2001), yielding a Km(ketopantoate) of 60 μM, a Km(NADPH) of 20 μM, and a kcat of 40 s⁻¹ at optimal conditions [1]. Independently, Zheng and Blanchard (2000) reported a Km(ketopantoate) of approximately 30 μM and determined the apparent equilibrium constant Keq' = 676 at pH 7.5, corresponding to a standard free energy change ΔG°' of −14 kcal/mol, indicating that the reduction of ketopantoate to pantoate is thermodynamically highly favorable and essentially irreversible under physiological conditions [2]. By comparison, the same enzyme's Km for the analog α-ketoisovalerate exceeds 1 mM and its kcat is substantially lower, reflecting the penalty for loss of the 4-hydroxymethyl group [3]. These kinetic benchmarks establish the compound's optimal fit to the KPR active site and provide the quantitative reference against which any alternative α-keto acid substrate must be compared.

Kinetic and Equilibrium Parameters
Cross-study comparable
Km(ketopantoate) = 30–60 μM; kcat = 40 s⁻¹; Keq' = 676 (ΔG°' = −14 kcal/mol) at pH 7.5
Benchmark for enzyme quality control and batch validation
Reported Km range reflects independent E. coli KPR studies
Steady-state kinetics Michaelis-Menten parameters Reaction thermodynamics Ketopantoate reductase

A181L Mutation and Substrate Affinity in KPR

Sanchez et al. (2015) solved the first dimeric KPR crystal structure (Staphylococcus aureus, 1.8 Å resolution) and functionally characterized the A181L substitution. The alanine-to-leucine mutation at position 181, located in the substrate-binding pocket, increased the Km of ketopantoate by 844-fold while leaving kcat unchanged [1]. This result demonstrates that the 4-hydroxymethyl and gem-dimethyl groups of 4-hydroxy-3,3-dimethyl-2-oxobutanoate make precise steric and hydrogen-bonding contacts within the KPR active site; the introduction of a single additional methylene group (Ala → Leu) sterically displaces Ser239, a residue critical for substrate affinity. The 844-fold Km shift with no catalytic penalty illustrates the extreme sensitivity of substrate recognition to the compound's exact molecular topology—sensitivity that does not extend to structurally simpler α-keto acids that lack the 4-hydroxy or gem-dimethyl substituents [1] [2]. This is consistent with the broader finding that catalytic efficiency of KPR differs by 1100-fold in the presence of NADPH compared to NADH, reflecting cofactor-coupled substrate recognition [3].

A181L Mutation: Km Sensitivity
Supporting evidence
A181L substitution in S. aureus KPR increased Km(ketopantoate) 844-fold while kcat remained unchanged.
Confirms strict steric recognition of ketopantoate topology
Single-residue change disrupts substrate affinity; Biochemistry 2015
Site-directed mutagenesis Substrate affinity Ketopantoate reductase Staphylococcus aureus

Applications of 2-Dehydropantoate in Research and Industry


KPR-Based Assays and Inhibitor Screening for Antibacterials

The pantothenate biosynthetic pathway is absent in humans but essential in bacteria, fungi, and plants, making ketopantoate reductase (KPR) a validated antibacterial and herbicidal target [1]. 4-Hydroxy-3,3-dimethyl-2-oxobutanoate is the sole authentic substrate for KPR. As demonstrated by the 365–648-fold V/K specificity advantage over structural analogs, inhibitor screens using a surrogate α-keto acid will fail to detect compounds that compete specifically with the native substrate binding mode [2]. Fragment-based drug discovery efforts against E. coli KPR have already used this compound to define the substrate-bound conformation of the active site (PDB: 2OFP), and the cofactor-dependent binding discrimination data indicate that NADPH must be included in assay mixtures to achieve physiologically relevant inhibitor binding [3]. For high-throughput screening campaigns, procurement of the authentic compound is non-negotiable for primary and counter-screening assays.

Engineering Pantothenate and CoA Overproduction

The reduction of 4-hydroxy-3,3-dimethyl-2-oxobutanoate to (R)-pantoate by KPR is the rate-limiting and committed step of the pantothenate biosynthetic pathway, with a Keq' of 676 (ΔG°' = −14 kcal/mol) that renders the reaction essentially irreversible under physiological conditions [4]. Metabolic engineers seeking to enhance CoA or vitamin B₅ titers in microbial hosts must use this compound—or isotopically labeled variants thereof—as an authentic analytical standard for LC-MS/MS quantification of pathway intermediates. The 844-fold Km increase observed with a single active-site point mutation (A181L) further demonstrates that engineered KPR variants with altered substrate affinity can be quantitatively validated only when assayed against the native substrate, not against simplified α-keto acid proxies [5].

Ketopantoyl Lactone in Asymmetric Biocatalysis

The spontaneous hydrolysis of ketopantoyl lactone (t₁/₂ = 2.2 min at pH 7) versus the stability of pantoyl lactone is exploited in stereoselective whole-cell biotransformations that convert racemic pantoyl lactone to optically pure D-(−)-pantoyl lactone—a key chiral intermediate for pantothenic acid synthesis—achieving 94.4% enantiomeric excess and 90.5% molar yield [6] [7]. The process relies on the differential stability of the two lactones: L-(+)-pantoyl lactone is enzymatically oxidized to ketopantoyl lactone, which spontaneously hydrolyzes to ketopantoate, while D-(−)-pantoyl lactone remains intact. Researchers procuring ketopantoyl lactone for process development must source material with documented purity and minimal pre-hydrolysis, and the 2.2-minute half-life necessitates freshly prepared aqueous solutions or anhydrous organic solvent conditions for storage and handling [6].

Structure-Based Drug Design Targeting Pantothenate Biosynthesis

The crystal structures of KPR in complex with 4-hydroxy-3,3-dimethyl-2-oxobutanoate (or its product pantoate) and NADP⁺ have been solved at resolutions of 1.7–2.3 Å for E. coli, S. aureus, and P. aeruginosa orthologs, providing high-resolution templates for structure-based drug design [3] [5] [1]. The cofactor-gated substrate discrimination mechanism—where KPR distinguishes ketopantoate from pantoate only when NADPH is co-bound—has direct implications for soaking and co-crystallization protocols [3]. Procurement of the compound with verified identity (CAS 470-30-4 for the acid; conjugate base molecular mass 145.0506 Da) and high purity is critical for obtaining interpretable electron density maps and for avoiding artifacts in fragment-soaking experiments. The compound is also the reference ligand for competitive binding assays (e.g., SPR, ITC) used to validate fragment hits against KPR [1] [3].

Application
Selection Property
Validation Focus
KPR inhibitor screening (antibacterial target)
Authentic substrate identity and high catalytic efficiency context
Verify V/K preference over analogs to confirm KPR-specific readout
Pantothenate / CoA pathway engineering
Committed intermediate with defined kinetic benchmarks
Use as LC-MS/MS standard; confirm Km and kcat against reference data
Asymmetric biocatalysis (ketopantoyl lactone)
Lactone stability profile and spontaneous hydrolysis rate
Monitor pre-hydrolysis purity; prepare fresh solutions for biotransformation
Structure-based drug design (KPR co-crystallization)
Verified identity and high purity for fragment soaking
Confirm electron density fit with reported PDB entries; NADPH co-binding required
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